molecular formula C8H16Cl2N4 B1421172 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1185175-79-4

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1421172
CAS No.: 1185175-79-4
M. Wt: 239.14 g/mol
InChI Key: JNVKPAUVBSRCKU-UHFFFAOYSA-N
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Description

The compound “3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the IUPAC name 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride . It has a molecular weight of 239.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s InChI key is JNVKPAUVBSRCKU-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazoles, including those structurally related to 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, have been synthesized and found to possess significant antimicrobial activities. These compounds demonstrate effectiveness against a variety of microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Biological Activity and Molecular Interactions

Research on biologically active derivatives of 1,2,4-triazoles, including compounds structurally similar to the one , shows the presence of various intermolecular interactions like C-H…F and C-H…N in their crystalline solid forms. These interactions play a crucial role in molecular packing and are evaluated through computational procedures, indicating their significance in biological activity (Shukla et al., 2017).

Enzyme Inhibition Properties

In the context of enzyme inhibition, 1,2,4-triazole derivatives, related to the compound in focus, have been synthesized and studied for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors. Such properties suggest their relevance in treatments for conditions like Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).

Synthesis and Characterization

Extensive research has been conducted on synthesizing and characterizing various derivatives of 1,2,4-triazoles, including those structurally akin to this compound. This research provides valuable insights into their chemical properties and potential applications in various fields (Rameshbabu et al., 2019).

Antagonist Activity

Some derivatives of 1,2,4-triazoles have been tested for their 5-HT2 antagonist activity, which is significant in the development of medications for conditions like migraine and other neurological disorders (Watanabe et al., 1993).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of the compound “3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more detailed information about “this compound”, it’s difficult to discuss these factors .

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce cytotoxic effects in certain cell lines, leading to apoptosis or programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interaction with enzymes involved in metabolic pathways is particularly noteworthy, as it can lead to significant alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of the compound can lead to severe cytotoxicity and organ damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells . This alteration can lead to changes in cellular energy production and overall metabolic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKPAUVBSRCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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